Clavulone II

antileukemic structure-activity relationship HL-60

Clavulone II (CAS 85700-43-2; C₂₅H₃₄O₇; MW 446.53) is a marine cyclopentenone prostaglandin analog belonging to the clavulone family of prostanoids, originally isolated from the Okinawan soft coral Clavularia viridis. Structurally, it is a methyl ester diacetate bearing a cross-conjugated dienone moiety essential for its biological reactivity.

Molecular Formula C25H34O7
Molecular Weight 446.5 g/mol
Cat. No. B1237955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClavulone II
Synonymsclavulone II
Molecular FormulaC25H34O7
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C
InChIInChI=1S/C25H34O7/c1-5-6-7-8-9-10-17-25(32-20(3)27)18-16-23(28)22(25)13-11-12-21(31-19(2)26)14-15-24(29)30-4/h9-13,16,18,21H,5-8,14-15,17H2,1-4H3/b10-9-,12-11+,22-13-/t21-,25-/m0/s1
InChIKeyQXSYLWTUKSQQCP-VZCZYXORSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clavulone II Procurement Guide: Baseline Identity, Source, and Class Context


Clavulone II (CAS 85700-43-2; C₂₅H₃₄O₇; MW 446.53) is a marine cyclopentenone prostaglandin analog belonging to the clavulone family of prostanoids, originally isolated from the Okinawan soft coral Clavularia viridis [1]. Structurally, it is a methyl ester diacetate bearing a cross-conjugated dienone moiety essential for its biological reactivity [2]. As a non-halogenated congener, clavulone II occupies a distinct activity tier relative to its halogenated analogs (chlorovulones, bromovulones, iodovulones) and to mammalian cyclopentenone prostaglandins such as PGA₂ and 15d-PGJ₂ [3].

Clavulone II: Why In-Class Prostanoid Substitution Compromises Experimental Reproducibility


Cyclopentenone prostanoids share a common α,β-unsaturated carbonyl pharmacophore, yet minor structural variations—particularly C-10 halogenation and esterification patterns—produce steep potency gradients that preclude simple interchange [1]. Clavulone II is a non-halogenated diacetate methyl ester; its anti-leukemic activity is approximately 13-fold lower than that of its 10-chloro congener chlorovulone I (IC₅₀ ~0.03 µM) but >10-fold higher than that of the mammalian prostaglandin PGA₂ [2][3]. Substituting clavulone II with a halogenated analog will overestimate target engagement, while substituting with PGA₂ or 15d-PGJ₂ will underestimate it. Furthermore, clavulone II exhibits a measurable antiviral selectivity window (50–70× between antiviral and cytotoxic concentrations) [4] that is not documented for all in-class compounds. These quantitative pharmacologic distinctions make compound-level, not class-level, identity critical for reproducible dose-response and mechanistic studies.

Clavulone II: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Anti-Leukemic Potency Rank Order: Clavulone II vs. Chlorovulone I vs. PGA₂ in HL-60 Cells

In the HL-60 human promyelocytic leukemia model, clavulone II occupies an intermediate potency tier between the highly potent halogenated congener chlorovulone I and the mammalian prostaglandin PGA₂. The rank order of antiproliferative activity is chlorovulone I > bromovulone I = iodovulone I > clavulone I or II > prostaglandin A₂ [1]. Clavulone (I/II) exhibits an IC₅₀ of approximately 0.4 µM, making it roughly 13-fold less potent than chlorovulone I (IC₅₀ 0.03 µM) but approximately 15-fold more potent than PGA₂ (inferred IC₅₀ ~6 µM, based on chlorovulone I being ~200-fold more potent than PGA₂) [2][3].

antileukemic structure-activity relationship HL-60

Antiviral Selectivity Index: Clavulone II vs. Vesicular Stomatitis Virus in L929 Fibroblasts

Clavulone II demonstrates a quantifiable antiviral selectivity window that is absent from most publicly available data for halogenated clavulones. In mouse L929 fibroblasts infected with vesicular stomatitis virus (VSV), 50% inhibition of viral yield was achieved at 1–1.5 µM, while 50% cytotoxicity required 50–70 times higher concentrations [1]. For comparison, prostaglandin A₁ (PGA₁), another cyclopentenone prostaglandin, inhibits VSV replication via a similar transcription-block mechanism but with a different potency profile [2].

antiviral selectivity index vesicular stomatitis virus

In Vivo Antitumor Efficacy: Lipo-Clavulone II vs. Free Clavulone II and vs. Lipo-Chlorovulone I in Sarcoma 180 Model

Lipid microsphere encapsulation significantly improves the in vivo antitumor efficacy of clavulone II. In sarcoma 180-bearing mice, daily intraperitoneal administration of lipo-clavulone II (12.5 mg/kg/day, days 1–5) increased survival time by 73% ILS (increase in life span) relative to free clavulone II at the same dose [1]. However, under identical conditions, lipo-chlorovulone I (1.6 mg/kg/day) achieved 135% ILS, indicating that chlorovulone I retains superior in vivo potency even after formulation optimization [1].

in vivo antitumor lipid microsphere formulation sarcoma 180

Structural Differentiation: C-10 Halogenation Status Determines Potency Tier

The presence or absence of halogen at the C-10 position is the primary structural determinant of anti-leukemic potency among clavulone-class prostanoids. Clavulone II (C-10 = H) is ranked below all halogenated congeners in the potency order: chlorovulone I (C-10 = Cl) > bromovulone I (C-10 = Br) = iodovulone I (C-10 = I) > clavulone I or II (C-10 = H) > PGA₂ [1]. The halogenation-dependent potency enhancement follows the pattern Cl > Br = I > H, with chlorovulone I (IC₅₀ 0.03 µM) exhibiting approximately 13-fold greater activity than clavulone II (IC₅₀ ~0.4 µM) [1][2].

structure-activity relationship halogenation C-10 substitution

Mechanistic Pathway Differentiation: G1 Arrest and Apoptosis Induction in HL-60 Cells

Clavulone II triggers a distinct mechanistic cascade in HL-60 leukemia cells characterized by down-regulation of cyclin D1 expression, G1 phase cell cycle arrest at low concentrations, and at higher concentrations (3 µM), induction of apoptosis via mitochondrial dysfunction, caspase-8/-9/-3 activation, up-regulation of Bax, down-regulation of Mcl-1, and Bid cleavage [1]. While other cyclopentenone prostaglandins such as 15d-PGJ₂ exert effects partly through PPARγ agonism (EC₅₀ ~2 µM for PPARγ) [2], clavulone II's apoptotic signaling is mediated through the intrinsic mitochondrial pathway and caspase cascade rather than through nuclear receptor activation, representing a mechanistically distinct profile within the cyclopentenone class.

apoptosis G1 cell cycle arrest cyclin D1

Solid Tumor Cytotoxicity Profile: Clavulone II vs. Halogenated Analogs in PC-3 and HT29 Cells

In a bioassay-directed fractionation study of Clavularia viridis, clavulone II was isolated alongside multiple prostanoid congeners and tested against human prostate carcinoma (PC-3) and colon adenocarcinoma (HT29) cell lines. The halogenated analogs bromovulone III and chlorovulone II exhibited the most potent cytotoxicity against both PC-3 and HT29 cells, while clavulone II (a non-halogenated congener) demonstrated measurable but substantially lower activity [1]. This extended cytotoxicity pattern beyond HL-60 cells confirms that halogenation status consistently governs potency across hematologic and solid tumor models.

solid tumor cytotoxicity PC-3 prostate cancer HT29 colon cancer

Clavulone II: Evidence-Backed Application Scenarios for Procurement and Experimental Design


Non-Halogenated Control in Structure-Activity Relationship (SAR) Studies of Cyclopentenone Prostanoids

Clavulone II (C-10 = H) is the appropriate non-halogenated reference compound for SAR campaigns exploring C-10 substitution effects. Its anti-leukemic IC₅₀ of ~0.4 µM provides a defined baseline against which halogenated analogs (chlorovulone I IC₅₀ 0.03 µM; bromovulone/iodovulone I ~0.03 µM) can be quantitatively compared [1][2]. This 13-fold potency differential attributable to C-10 chlorination makes clavulone II an essential negative control for halogen-dependent activity claims.

Antiviral Mechanism Studies Requiring a Characterized Selectivity Window

For research on cyclopentenone prostaglandin-mediated inhibition of viral transcription, clavulone II offers a uniquely characterized selectivity benchmark: 50% inhibition of VSV replication at 1–1.5 µM with 50–70× separation from cytotoxicity in L929 fibroblasts [3]. This documented window enables concentration-range selection that isolates antiviral effects from cytotoxicity, an advantage not available for most halogenated clavulone analogs whose antiviral selectivity indices remain unreported.

In Vivo Formulation Development and Pharmacokinetic Optimization

Clavulone II's established in vivo efficacy benchmark—73% ILS when formulated as lipid microspheres (12.5 mg/kg/day i.p.) in the sarcoma 180 model [4]—provides a reference point for formulation development studies. The 73% ILS value, together with the 135% ILS achieved by lipo-chlorovulone I at 1.6 mg/kg/day, defines a performance range for evaluating novel delivery systems or pro-drug strategies for marine prostanoids.

Mitochondrial Apoptosis Pathway Dissection Without PPARγ Confounding

Clavulone II at 3 µM induces apoptosis in HL-60 cells exclusively through the mitochondrial pathway (caspase-8/-9/-3 activation, Bax up-regulation, Mcl-1 down-regulation, Bid cleavage) without engaging PPARγ-mediated transcription [5]. This contrasts with 15d-PGJ₂, which acts as a PPARγ agonist (EC₅₀ ~2 µM) [6], making clavulone II the preferred tool compound for dissecting cyclopentenone-induced mitochondrial apoptosis without nuclear receptor cross-talk.

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